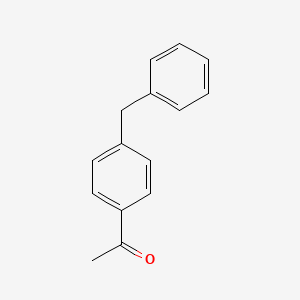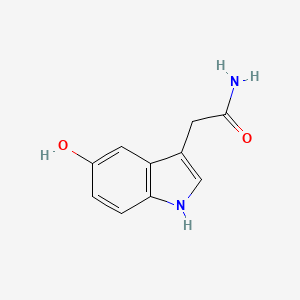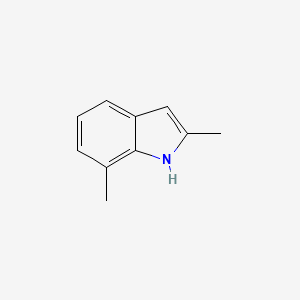
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a type of organic compound known as a phenylpyrazole . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions, including cyclocondensation reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves various functional groups, including nitro groups and phenyl groups . These groups can significantly influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis
The nitro group in the compound suggests that it might be involved in reduction reactions . For example, the reduction of 4-nitrophenol in the presence of reducing agents by various nanostructured materials has been used as a model benchmark reaction to explore catalytic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 4-nitrophenol, a compound with a similar nitrophenyl group, is a white to light yellow crystalline solid .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
- Antimicrobial Activity : Some derivatives of 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde showed significant antimicrobial activity against various bacteria and fungi. These findings suggest potential applications in developing antimicrobial agents (Hamed et al., 2020).
- Antioxidant Activity : A study on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives revealed potent antioxidant properties, indicating potential use in combating oxidative stress-related conditions (Sudha et al., 2021).
Photophysical and Electrochemical Properties
- Nonlinear Optical Properties : Research on pyrazole-based D-π-A derivatives, synthesized from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde, showed high first-order hyperpolarizability. This suggests their potential use in nonlinear optical applications (Lanke & Sekar, 2016).
- Molecular Docking and Structural Analysis : A study on the molecular structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed insights into its electronic properties and potential applications in molecular electronics (Mary et al., 2015).
Anticancer and Anti-inflammatory Applications
- Anticancer Activity : A pyrazole-tethered thiazolidine-2,4-dione derivative, synthesized from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showed promising cytotoxicity against cancer cell lines, suggesting potential in cancer therapy (Alshammari et al., 2021).
- Anti-inflammatory Activity : Some derivatives synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde exhibited notable anti-inflammatory activities, hinting at their possible use in treating inflammatory conditions (Abdel-Wahab et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation.
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function or activity
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of prostaglandins, given the target enzyme’s role in this process . The downstream effects of this could include alterations in inflammatory responses, pain perception, and other processes regulated by prostaglandins.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its impact on prostaglandin synthesis, given its target . This could potentially result in altered inflammatory responses and other changes in cellular processes regulated by prostaglandins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its target . .
Propriétés
IUPAC Name |
3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-11-13-10-18(14-4-2-1-3-5-14)17-16(13)12-6-8-15(9-7-12)19(21)22/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVWNYMQNJNFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359997 | |
| Record name | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21487-49-0 | |
| Record name | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21487-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of the pyrazole-tethered thiazolidine-2,4-dione derivative, and what makes this derivative a potential anticancer agent?
A1: 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (compound 4 in the study) serves as a crucial building block in the synthesis of the final pyrazole-tethered thiazolidine-2,4-dione derivative (compound 8). [] This final compound is generated through a Knoevenagel condensation reaction between compound 4 and 3-(2,4-dioxothiazolidin-3-yl)propanenitrile (compound 7). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



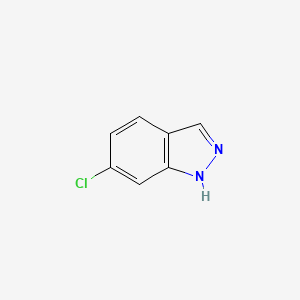
![2-[4-Amino(ethyl)-2-methylanilino]-1-ethanol](/img/structure/B1362691.png)

![1-(3-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1362696.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B1362699.png)
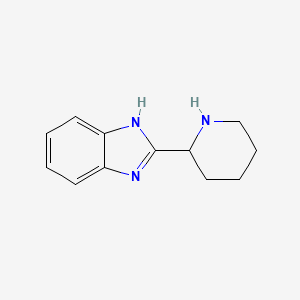
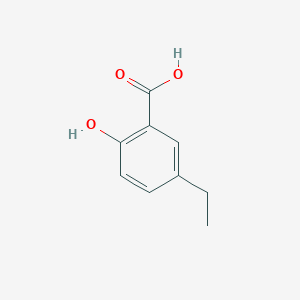
![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)
